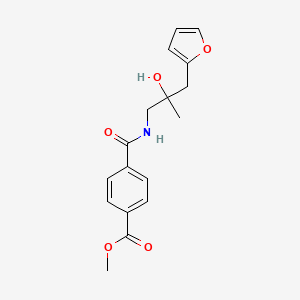

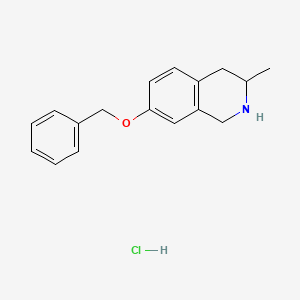

![molecular formula C26H18N2O3 B2602025 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide CAS No. 361173-27-5](/img/structure/B2602025.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide” is an organic compound with a molecular formula of C19H13N3O2 . It is a derivative of benzoxazole, which is a heterocyclic compound with a benzene-fused oxazole ring structure . Benzoxazole derivatives are known for their various biological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenols with various reagents . For instance, a simple, green, and efficient method enables the synthesis of benzoxazoles from o-amino phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzoxazole ring fused with a phenyl ring, which is further connected to a phenoxybenzamide group . The average mass of the molecule is 315.325 Da .

Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives depend on the functional groups present in the molecule. For instance, the reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole derivatives in an efficient and connective methodology .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a flash point of 204.5±23.2 °C . The molecule has 5 hydrogen bond acceptors and 1 hydrogen bond donor .

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Synthesis

A novel method for synthesizing 4-phenylquinazolinones through a palladium-catalyzed domino reaction involving o-aminobenzamides and benzyl alcohols in water has been developed. This process highlights the synthesis of benzoxazole derivatives, demonstrating the compound's relevance in organic synthesis and material science (Hikawa et al., 2012).

Thermal Fragmentation and Rearrangement

Research on the thermal fragmentation and rearrangement of N-phenylbenzamide oxime derivatives has led to the synthesis of benzimidazoles, benzoxazoles, and other heterocyclic compounds. This study elucidates the compound's role in facilitating diverse chemical transformations (Gaber et al., 2011).

Polybenzoxazine Materials

The synthesis and characterization of polybenzoxazine monomers with phenylnitrile functional groups have been explored. These materials exhibit improved thermal stability and dynamic mechanical properties, showcasing the compound's utility in the development of advanced materials (Qi et al., 2009).

Novel Aromatic Polyimides

The synthesis of new diamines and their polymerization with various dianhydrides to produce novel aromatic polyimides demonstrates the compound's applicability in creating materials with potential electronic and aerospace applications. These polymers exhibit remarkable solubility and thermal stability (Butt et al., 2005).

Anticonvulsant Activity

A series of benzamide derivatives have been evaluated for their anticonvulsant effects, contributing to the understanding of the compound's potential in developing new therapeutic agents. The study showcases the compound's relevance in pharmacology and drug development (Clark et al., 1984).

Antioxidant Agents

N-arylbenzamides with varying methoxy and hydroxy groups have been studied for their antioxidant capacities. The most promising derivatives display enhanced antioxidative properties, highlighting the compound's potential in designing potent antioxidants (Perin et al., 2018).

Wirkmechanismus

Target of Action

The primary targets of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide Similar compounds have been reported to exhibit antimicrobial activity

Mode of Action

The exact mode of action of This compound Similar compounds have been reported to exhibit antimicrobial activity , suggesting that this compound may interact with microbial cells, leading to their inhibition or destruction

Biochemical Pathways

The biochemical pathways affected by This compound Based on the potential antimicrobial activity of similar compounds , it’s possible that this compound may interfere with essential biochemical pathways in microbial cells, leading to their inhibition or destruction

Result of Action

The molecular and cellular effects of This compound Based on the potential antimicrobial activity of similar compounds , it’s possible that this compound may lead to the inhibition or destruction of microbial cells

Biochemische Analyse

Biochemical Properties

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit antimicrobial activity against several bacterial and fungal strains .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. It has been found to exhibit anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O3/c29-25(18-12-16-22(17-13-18)30-21-6-2-1-3-7-21)27-20-14-10-19(11-15-20)26-28-23-8-4-5-9-24(23)31-26/h1-17H,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZRSWJAIZMECO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

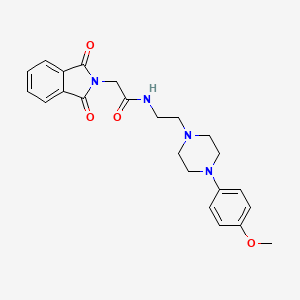

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)

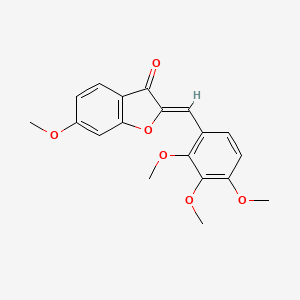

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2601946.png)

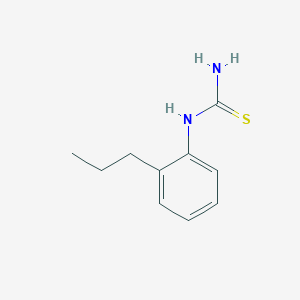

![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)

![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601959.png)

![(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2601960.png)

![Bicyclo[1.1.1]pentane-1,3-diyldimethanol](/img/structure/B2601964.png)